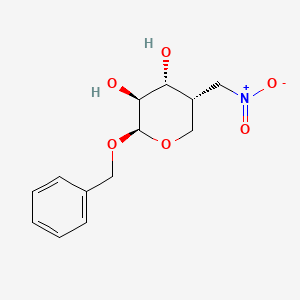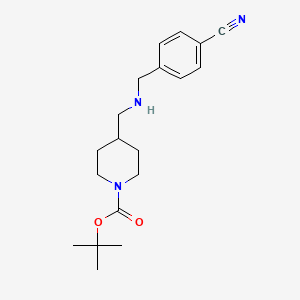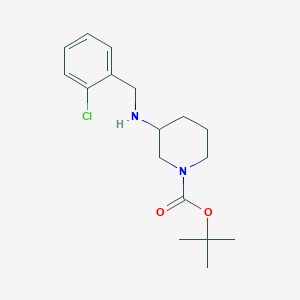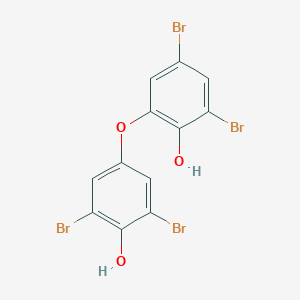
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside est un composé organique synthétique qui appartient à la classe des sucres nitrés. Ces composés sont caractérisés par la présence d’un groupe nitro lié à une fraction de sucre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec un dérivé de sucre approprié, tel qu’un arabinopyranoside protégé.
Nitrométhylation : L’étape clé implique l’introduction du groupe nitrométhyl en position 4 du cycle du sucre. Cela peut être réalisé en utilisant du nitrométhane en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium.
Protection benzylique : Le groupe benzyl est introduit pour protéger le groupe hydroxyle en position 4. Cela peut être fait en utilisant du chlorure de benzyle en présence d’une base comme l’hydroxyde de sodium.
Déprotection : La dernière étape implique l’élimination de tous les groupes protecteurs pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle du (4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, est cruciale pour obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé pour former des dérivés nitroso ou nitrate.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que le dihydrogène en présence d’un catalyseur comme le palladium sur charbon.
Substitution : Le groupe benzyl peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Dihydrogène avec du palladium sur charbon, hydrure de lithium et d’aluminium.
Substitution : Hydrure de sodium, chlorure de benzyle.
Principaux produits formés
Oxydation : Dérivés nitroso ou nitrate.
Réduction : Dérivés aminés.
Substitution : Divers arabinopyranosides substitués.
Applications de la recherche scientifique
(4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il peut être utilisé comme élément constitutif pour la synthèse de candidats médicaments potentiels, en particulier ceux ciblant les infections bactériennes ou virales.
Études biologiques : Le composé peut être utilisé pour étudier les effets des sucres nitrés sur les systèmes biologiques, y compris leurs interactions avec les enzymes et les récepteurs.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits naturels et les produits pharmaceutiques.
Applications industrielles : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue.
Applications De Recherche Scientifique
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or viral infections.
Biological Studies: The compound can be used to study the effects of nitro sugars on biological systems, including their interactions with enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action du (4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut participer à des réactions redox, conduisant à la formation d’intermédiaires réactifs qui peuvent modifier les molécules biologiques. Le groupe benzyl peut améliorer l’affinité de liaison du composé à des cibles spécifiques, augmentant ainsi sa puissance.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-glucopyranoside
- (4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-galactopyranoside
- (4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-mannopyranoside
Unicité
(4R)-Benzyl-4-désoxy-4-C-nitrométhyl-β-D-arabinopyranoside est unique en raison de sa fraction de sucre spécifique (arabinopyranoside) et de la position du groupe nitrométhyl. Cette singularité structurelle peut entraîner des activités biologiques et une réactivité différentes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C13H17NO6 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12+,13-/m1/s1 |
Clé InChI |
POWXZODMVVLAHO-FVCCEPFGSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
SMILES canonique |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)





![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)

![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
